3-[5-(4-Ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid 3-[5-(4-Ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid
Brand Name: Vulcanchem
CAS No.: 488745-06-8
VCID: VC0353430
InChI: InChI=1S/C15H15NO5S/c1-2-21-11-5-3-10(4-6-11)9-12-14(19)16(15(20)22-12)8-7-13(17)18/h3-6,9H,2,7-8H2,1H3,(H,17,18)/b12-9-
SMILES: CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)O
Molecular Formula: C15H15NO5S
Molecular Weight: 321.3g/mol

3-[5-(4-Ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid

CAS No.: 488745-06-8

Main Products

VCID: VC0353430

Molecular Formula: C15H15NO5S

Molecular Weight: 321.3g/mol

3-[5-(4-Ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid - 488745-06-8

CAS No. 488745-06-8
Product Name 3-[5-(4-Ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid
Molecular Formula C15H15NO5S
Molecular Weight 321.3g/mol
IUPAC Name 3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid
Standard InChI InChI=1S/C15H15NO5S/c1-2-21-11-5-3-10(4-6-11)9-12-14(19)16(15(20)22-12)8-7-13(17)18/h3-6,9H,2,7-8H2,1H3,(H,17,18)/b12-9-
Standard InChIKey IATVNMNTSFNYFH-XFXZXTDPSA-N
Isomeric SMILES CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)O
SMILES CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)O
Canonical SMILES CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)O
PubChem Compound 1953774
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator